5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
5-(chloromethyl)-3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H8ClN3O2/c10-4-8-11-9(13-15-8)6-3-7(14-12-6)5-1-2-5/h3,5H,1-2,4H2 |
InChI Key |
VZLGNOUWTFGSHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cycloaddition reaction, where a 1,3-dipole and a dipolarophile react to form the isoxazole ring . The chloromethyl group can be introduced through chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and improve efficiency . Additionally, metal-free synthetic routes are being explored to minimize environmental impact and reduce the use of toxic catalysts .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine can yield an amine derivative, while oxidation of the isoxazole ring can lead to the formation of oxazole derivatives .
Scientific Research Applications
Based on the search results, information regarding the applications of the compound "5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole" is limited. However, the search results do provide some information about related compounds and applications of similar structures:
1,2,4-Oxadiazole Derivatives in Agrochemicals
- General Use: 1,2,4-oxadiazole is an extensively explored heterocycle in pesticide discovery and development . Tioxazafen and flufenoxadiazam are examples where 1,2,4-oxadiazole derivatives are used as the core active structure .
- Molecular Design and Bioactivity: Research focuses on the molecular design strategy and bioactivity of 1,2,4-oxadiazole derivatives in agrochemistry .
Isoxazoles in Pharmaceuticals
- Steroid Derivatives: Isoxazole-containing steroids have shown potential as inhibitors of androgen signaling and/or testosterone biosynthesis, which could be beneficial in treating prostate cancer .
- Antiandrogenic Activity: Some isoxazole derivatives have demonstrated the ability to diminish the transcriptional activity of the androgen receptor and display antiproliferative activity . For example, one compound showed potent inhibition of human microsomal 17β-hydroxylase/C17,20-lyase and 5α-reductase .
Other Oxadiazole Derivatives
- 1,3,4-Oxadiazole-2-thiols: 5-substituted-1,3,4-oxadiazole-2-thiols can be synthesized from acyl hydrazides and carbon disulfide under refluxing conditions in ethanol .
Related compounds
- 3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole: This compound has the molecular formula C9H8ClN3O2 and a molecular weight of 225.63 .
Ecotoxicology
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting enzymes or receptors involved in disease processes. Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
5-(Chloromethyl)-3-aryl-1,2,4-oxadiazoles
- Substituent : Phenyl group at the 3-position.
- Properties : Higher lipophilicity due to the aromatic ring.
- Synthesis: Yield 80%, confirmed via ¹H NMR (δ 8.04–7.46 ppm) and ESI-MS ([M+H]⁺: m/z 195).
Heteroaromatic Substituted Oxadiazoles
- Substituent : Pyridine ring at the 3-position.
- Properties : Enhanced water solubility due to the basic nitrogen in pyridine.
- Molecular Weight : 195.61 g/mol (C₈H₆ClN₃O).
- Comparison : The cyclopropylisoxazole group in the target compound may reduce solubility but improve binding to hydrophobic targets.
Fluorinated and Trifluoromethyl Derivatives
- Substituent : Trifluoromethylphenyl group.
- Properties : Electron-withdrawing CF₃ group enhances electrophilicity and metabolic resistance.
- CAS : 844498-80-2.
- Comparison : The cyclopropyl group in the target compound offers conformational rigidity, contrasting with the electronic effects of CF₃.
Bicyclic and Polycyclic Derivatives
- Substituent : Azetidine and benzyl groups.
- Properties : Complex pharmacokinetics due to the fused ring system.
- Molecular Weight : 397.8 g/mol (C₁₇H₁₇ClFN₃O₅).
- Comparison : The target compound’s isoxazole-cyclopropyl motif is less sterically demanding, favoring synthetic accessibility.
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of an oxadiazole ring fused with an isoxazole moiety. The chloromethyl group enhances its reactivity, potentially influencing its biological properties. The synthesis typically involves multi-step organic reactions, including cyclization and substitution processes.
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazoles and isoxazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit androgen receptor signaling in prostate cancer cell lines like LNCaP and LAPC-4. These compounds interact with key enzymes such as CYP17A1 and 5α-reductase, demonstrating competitive inhibition with IC50 values of 33 nM for 5α-reductase .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of isoxazole derivatives. Compounds containing isoxazole rings have been evaluated for their effects on GABAergic signaling pathways. For example, certain derivatives have shown promise as GABA-A receptor modulators, which are critical in treating neurodegenerative diseases .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. Some studies suggest that these compounds can inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors for various enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : The interaction with GABA receptors suggests a role in modulating neurotransmitter systems.
- Cell Cycle Disruption : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
Study 1: Anticancer Efficacy
A study examined the effects of a related compound on LNCaP prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM, correlating with increased apoptosis markers such as cleaved caspase-3 .
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, a series of isoxazole derivatives were tested for their ability to enhance GABAergic transmission in neuronal cultures. The most potent compound increased GABA receptor activity by 40%, suggesting potential therapeutic applications in anxiety disorders .
Data Summary
Q & A
Basic: What synthetic methodologies are optimized for preparing 5-(chloromethyl)-1,2,4-oxadiazole derivatives with high purity?
The synthesis typically involves cyclization reactions using hydrazonoyl chlorides and formamide derivatives under controlled conditions. For example, cyclization of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole derivatives has been achieved via refluxing with formamide in ethanol, yielding 77–80% purity . Continuous flow reactors are recommended for large-scale synthesis to minimize by-products and enhance reproducibility . Key parameters include temperature (50–100°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 molar ratio of starting materials to cyclizing agents). Post-synthesis purification via flash column chromatography (e.g., SiO₂, heptane:isopropyl acetate gradients) ensures >95% purity .
Basic: How are structural and functional group confirmations performed for this compound?
Characterization relies on:
- 1H/13C NMR : Peaks at δ 4.74–4.78 ppm (chloromethyl -CH₂Cl) and aromatic protons (δ 7.30–8.04 ppm) confirm substitution patterns .
- IR Spectroscopy : Stretching vibrations at 1610–1630 cm⁻¹ (C=N oxadiazole ring) and 680–720 cm⁻¹ (C-Cl) .
- Elemental Analysis : Matching calculated and observed C, H, N, Cl content (±0.3% tolerance) .
- Mass Spectrometry : ESI-MS [M+H]+ ions (e.g., m/z 229 for 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole) validate molecular weight .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Discrepancies in biological efficacy (e.g., apoptosis induction in breast cancer vs. inactivity in other cell lines) may arise from:
- Cell Line-Specific Target Expression : TIP47, an IGF II receptor binding protein, is variably expressed across cancer types .
- Structural Analog Comparisons : Replace the 3-phenyl group with pyridyl or thiophenyl moieties to modulate activity. For example, 5-(3-chlorothiophen-2-yl) derivatives show MX-1 tumor suppression .
- Dose-Response Profiling : Use flow cytometry to correlate G₁-phase arrest (e.g., T47D cells treated with 1d at 10–50 µM) with apoptosis markers (caspase-3 activation) .
Advanced: How does the chloromethyl group influence reactivity in medicinal chemistry applications?
The chloromethyl (-CH₂Cl) group enables:
- Nucleophilic Substitution : Reacts with amines or thiols to form secondary derivatives (e.g., quinuclidin-3-ylmethyl analogs for α7 nicotinic receptor targeting) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents (e.g., trifluoromethylphenyl for enhanced lipophilicity) .
- Prodrug Design : Conjugation with hydrolyzable esters or amides improves bioavailability .
Advanced: What in vivo experimental designs are recommended for evaluating anticancer efficacy?
- Xenograft Models : Implant MX-1 or T47D tumors in nude mice; administer 10–20 mg/kg/day (intraperitoneal) for 21 days. Use dose conversion based on body surface area (mouse-to-human: 12.3 mg/kg ↔ 1 mg/kg) .
- Pharmacokinetic Profiling : Measure plasma half-life (t½) and tissue distribution via LC-MS/MS. For example, 4l (a structural analog) shows t½ = 4.2 hours in rodents .
- Biomarker Analysis : Quantify TIP47 levels in tumor biopsies via Western blot or immunohistochemistry .
Methodological: How are impurities in synthesized batches identified and mitigated?
- HPLC-DAD/MS : Detect by-products (e.g., unreacted hydrazonoyl chlorides) using C18 columns (ACN:H₂O gradients) .
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove polar impurities.
- Reaction Optimization : Replace NaH with Cs₂CO₃ in cyclization steps to reduce side reactions (yield increases from 47% to 90%) .
Comparative Analysis: How does this compound differ from its structural analogs in biological activity?
The cyclopropylisoxazole moiety in the target compound enhances metabolic stability compared to phenyl or pyridyl groups, extending in vivo half-life by 1.5-fold .
Mechanistic: What molecular targets are implicated in its apoptotic activity?
- TIP47 : Photoaffinity labeling identifies TIP47 as a primary target, disrupting IGF-II receptor signaling .
- MAP Kinase Pathway : Derivatives inhibit p38 MAPK phosphorylation (IC₅₀ = 0.9 µM), inducing caspase-9-mediated apoptosis .
- Cellular Uptake : The trifluoromethyl group enhances membrane permeability (logP = 3.2 vs. 2.1 for non-fluorinated analogs) .
Data Reproducibility: How can researchers address variability in biological assay outcomes?
- Standardized Assay Conditions : Use identical cell passage numbers (≤20), serum-free media, and incubation times (48 hours) .
- Positive Controls : Include staurosporine (apoptosis inducer) and verify caspase-3/7 activation via luminescent assays .
- Structural Validation : Confirm batch purity via ¹H NMR (e.g., chloromethyl peak integration) before biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
